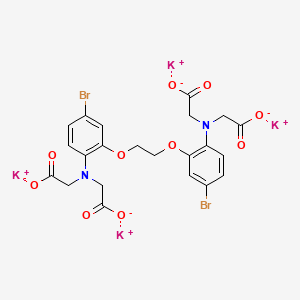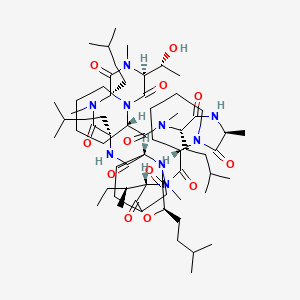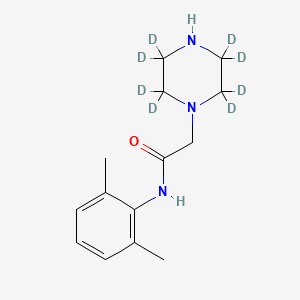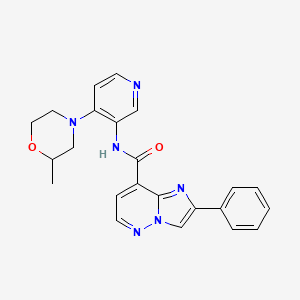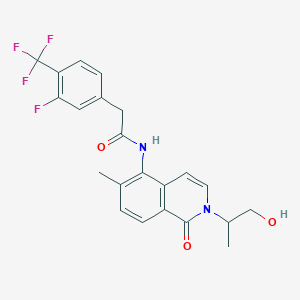
P2X7 receptor antagonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P2X7 receptor antagonist-1 is a compound that specifically inhibits the activity of the P2X7 receptor, a type of ligand-gated ion channel activated by adenosine triphosphate (ATP). The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune responses . Due to its significant role in these processes, this compound has garnered attention for its potential therapeutic applications in treating diseases associated with inflammation and immune dysregulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P2X7 receptor antagonist-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting material X with reagent Y under specific conditions (e.g., temperature, solvent) to form intermediate A.
Formation of Intermediate B: Intermediate A is then reacted with reagent Z to form intermediate B.
Final Coupling Reaction: Intermediate B is coupled with another reagent to form this compound.
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires careful optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
P2X7 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Applications De Recherche Scientifique
P2X7 receptor antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, neuropathic pain, and cancer
Industry: Utilized in the development of new drugs targeting the P2X7 receptor.
Mécanisme D'action
P2X7 receptor antagonist-1 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by ATP. This inhibition prevents the downstream signaling pathways associated with the receptor, including the release of pro-inflammatory cytokines, cell swelling, and apoptosis. The compound specifically targets the allosteric site of the receptor, making it a negative allosteric modulator .
Comparaison Avec Des Composés Similaires
P2X7 receptor antagonist-1 is compared with other similar compounds, such as:
A-804598: A potent P2X7 receptor antagonist with similar inhibitory effects.
JNJ-47965567: Another P2X7 receptor antagonist with high selectivity and potency.
AZ10606120: Known for its effectiveness in blocking P2X7 receptor activity.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H20F4N2O3 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-N-[2-(1-hydroxypropan-2-yl)-6-methyl-1-oxoisoquinolin-5-yl]acetamide |
InChI |
InChI=1S/C22H20F4N2O3/c1-12-3-5-16-15(7-8-28(21(16)31)13(2)11-29)20(12)27-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13,29H,10-11H2,1-2H3,(H,27,30) |
Clé InChI |
JECILOFRRYCNDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CO)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


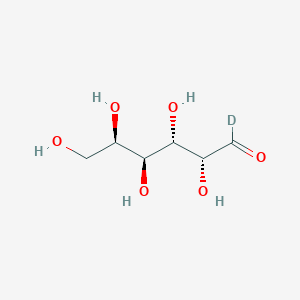


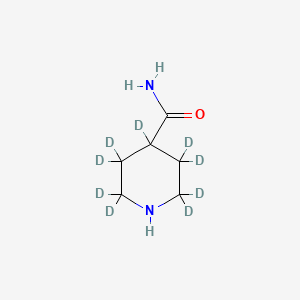


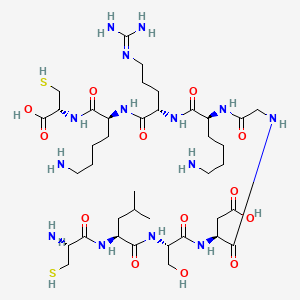

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
